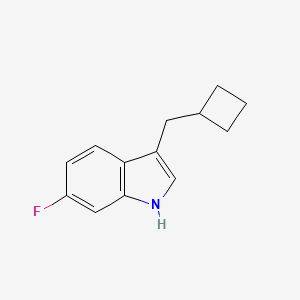

3-(Cyclobutylmethyl)-6-fluoro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Indoles, including derivatives like "3-(Cyclobutylmethyl)-6-fluoro-1H-indole," are pivotal scaffolds in pharmaceuticals, agrochemicals, and organic materials. The synthesis and functionalization of indoles have been extensively studied, with palladium-catalyzed reactions playing a crucial role in enabling complex transformations. These methodologies allow for the construction of indole cores in a versatile manner, applicable to the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals with reduced waste and increased efficiency (Cacchi & Fabrizi, 2005).

Photocatalytic Applications

The photocatalytic dearomative [2 + 2] cycloaddition of indoles represents a powerful strategy for building molecular complexity, creating sp^3-rich cyclobutane-fused scaffolds. This approach is instrumental in drug discovery, providing a general platform for the construction of architecturally complex structures with wide-ranging functional group tolerance and excellent regio- and diastereoselectivity (Oderinde et al., 2020).

Fluorescent Probes and Photophysical Studies

New indole derivatives synthesized from β-brominated dehydroamino acids and arylboronic acids have shown significant potential as fluorescent probes. The photophysical properties of these compounds indicate high fluorescence quantum yields and selectivity towards fluoride ions, making them suitable for various applications in sensing and imaging (Pereira et al., 2010).

Antimycobacterial and Anticancer Activity

Functionalized indoles have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, showing moderate to good inhibitory effects. Furthermore, some derivatives exhibited broad-spectrum antiproliferative activity against various cancer cell lines, highlighting the therapeutic potential of indole derivatives in treating infectious diseases and cancer (Cihan-Üstündağ & Çapan, 2012).

Hepatitis C Virus NS5B Polymerase Inhibitors

Indole-based compounds have been identified as potent inhibitors of the hepatitis C virus NS5B polymerase, a critical enzyme in the viral replication process. Through structure-activity relationship studies, irreversible inhibitors with enhanced potency and selectivity were developed, offering new avenues for antiviral therapy (Chen et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

3-(cyclobutylmethyl)-6-fluoro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN/c14-11-4-5-12-10(6-9-2-1-3-9)8-15-13(12)7-11/h4-5,7-9,15H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHPEYDRJJUZCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2=CNC3=C2C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclobutylmethyl)-6-fluoro-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2814898.png)

![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2814902.png)

![(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2814903.png)

![3,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2814905.png)

![6-(4-Chlorophenyl)-2-[1-(1-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2814911.png)

![2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2814915.png)